Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a chemical compound that belongs to the class of amines and is characterized by the presence of a benzyl group and a morpholine ring in its structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical reactions, involving benzylamine and morpholine derivatives as key starting materials. Research has highlighted its relevance in the synthesis of other biologically active compounds, showcasing its versatility in organic synthesis.
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine can be classified under:
The synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine typically involves multi-step synthetic routes. Common methods include:
In one synthetic route, benzyl chloride reacts with morpholine in the presence of a base such as potassium carbonate, leading to the formation of the desired amine product. Reaction conditions typically include moderate temperatures and controlled atmospheres to optimize yields.
The molecular structure of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine features:
The chemical formula is C12H17N2O, with a molecular weight of approximately 205.28 g/mol. The compound's structural representation highlights the connectivity between the benzyl group and the morpholine moiety.
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine participates in various chemical reactions, including:
In one study, the compound was subjected to acylation reactions where it reacted with acetic anhydride to form acetamide derivatives. This illustrates its utility in further synthetic transformations.
The mechanism of action for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is primarily related to its role as a ligand for various biological targets. It may interact with receptors or enzymes involved in neurotransmission or metabolic pathways.
Research indicates that compounds with similar structures exhibit activity against specific targets such as serotonin receptors or kinases, suggesting potential therapeutic applications.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance confirm the identity and purity of synthesized compounds.
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine has several scientific uses, including:
Morpholine (1-oxa-4-azacyclohexane) is a privileged heterocycle in medicinal chemistry due to its balanced lipophilic-hydrophilic properties and moderate basicity (pKa ~8.5), which enhance solubility and tissue penetration [9]. Over 100 drugs approved since the 1970s incorporate morpholine, including CNS agents like the antidepressant reboxetine and the antiemetic aprepitant [4] [9]. Key pharmacological roles include:
Table 1: Approved Drugs Featuring Morpholine and Primary Therapeutic Applications
Drug Name | Therapeutic Category | Key Molecular Target | Role of Morpholine |
---|---|---|---|
Reboxetine [9] | Antidepressant | Norepinephrine transporter | Bioavailability enhancer |
Aprepitant [4] | Antiemetic | NK1 receptor | Solubility modulator |
Timolol [4] | Antiglaucoma | β-adrenergic receptor | Target affinity modifier |
Finafloxacin [4] | Antibacterial | DNA gyrase | Tissue penetration promoter |
The integration of a benzylamine group with morpholine via a propan-2-yl linker creates a conformationally flexible scaffold with dual pharmacophoric capabilities:
Table 2: Key Molecular Descriptors of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
Property | Value/Description | Methodology | Medicinal Chemistry Implication |
---|---|---|---|
Molecular Formula [3] | C₁₄H₂₂N₂O | Empirical analysis | Balanced lipophilicity (cLogP ~1.8) |
SMILES [3] | CC(CN1CCOCC1)NCC2=CC=CC=C2 | Computational encoding | Scaffold modularity for derivatization |
H-Bond Acceptors [3] | 3 (N₂O) | Topological polar surface area | Enhanced BBB permeability |
Chiral Centers | 1 (C2 of propan-2-yl) | Stereochemical analysis | Potential for enantioselective activity |
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine emerged in the late 1980s–1990s alongside efforts to optimize morpholine-alkylamine pharmacophores for CNS disorders [4] [6]. Early research focused on:
Table 3: Research Timeline of Key Morpholine-Amine Scaffolds
Period | Milestone Compound | Therapeutic Focus | Structural Advancement |
---|---|---|---|
1990s | MR-309 (N-morpholinoethyl-naphthylamine) | Neuropathic pain | Sigma receptor antagonism |
2000s [9] | Reboxetine (morpholinoethoxyphenyl) | Depression | Norepinephrine reuptake inhibition |
2010s [7] | Benzyl[1-(morpholin-4-yl)propan-2-yl]amine analogs | Chronic pain, cough | Hybrid scaffold with linker flexibility |
The compound remains a precursor for advanced MTDLs targeting Alzheimer’s disease and neuropathic pain, where its modular design supports derivatization at the benzyl ring or morpholine nitrogen [2] [6]. Current research prioritizes elucidating its structure-activity relationships (SAR) across neurological targets [6] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: